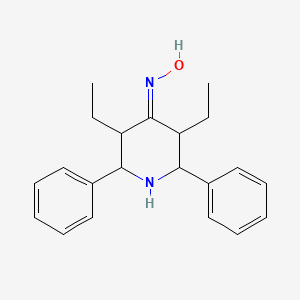

N-(3,5-diethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine

Description

N-(3,5-diethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine is a piperidine derivative featuring a hydroxylamine moiety at the 4-position of the piperidin-4-ylidene core, with ethyl and phenyl substituents at the 3,5 and 2,6 positions, respectively. Comparisons with structurally or functionally related compounds can provide insights into its hypothetical properties.

Properties

IUPAC Name |

N-(3,5-diethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-3-17-19(15-11-7-5-8-12-15)22-20(16-13-9-6-10-14-16)18(4-2)21(17)23-24/h5-14,17-20,22,24H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKEIFXSNZGOKPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(NC(C(C1=NO)CC)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101323284 | |

| Record name | N-(3,5-diethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24797552 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

471261-65-1 | |

| Record name | N-(3,5-diethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-diethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions.

Substitution Reactions: Ethyl and phenyl groups are introduced into the piperidine ring through substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure selectivity and yield.

Oxime Formation: The final step involves the formation of the oxime group by reacting the piperidine derivative with hydroxylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-diethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

Oxidation: Nitroso derivatives.

Reduction: Amines.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that piperidine derivatives, including N-(3,5-diethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine, exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed effective inhibition against various bacterial strains and fungi, making them potential candidates for antibiotic development .

1.2 Antioxidant Properties

The antioxidant activity of piperidine derivatives has been documented through various assays. The hydroxylamine functional group is known to contribute to the scavenging of free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role .

1.3 Anticancer Potential

In-silico studies and experimental data suggest that piperidine derivatives can inhibit cancer cell proliferation. The mechanism involves modulation of signaling pathways associated with cell growth and apoptosis. Compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines .

Synthetic Applications

2.1 Reaction Intermediates

this compound can serve as an intermediate in the synthesis of more complex organic molecules. Its unique structural features allow for further functionalization through electrophilic substitutions or coupling reactions, facilitating the creation of novel compounds with tailored properties .

2.2 Catalytic Applications

The compound's ability to stabilize reactive intermediates makes it a candidate for catalytic applications in organic synthesis. Its use in catalyzing reactions such as Mannich reactions has been reported, where it helps in forming carbon-nitrogen bonds efficiently .

Case Studies

Mechanism of Action

The mechanism of action of N-(3,5-diethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with target proteins, influencing their activity. The compound’s structure allows it to fit into binding sites of enzymes or receptors, modulating their function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Piperidine Derivatives with Hydroxylamine Moieties

Compounds such as N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine () share the hydroxylamine functional group but differ in substituents and backbone.

Pharmacological Piperidine Derivatives

Pharmaceuticals like BD 1008 and BD 1047 () are piperidine-based sigma receptor ligands. While the target compound lacks explicit receptor data, its diphenyl and diethyl substituents suggest steric hindrance that could influence receptor binding compared to smaller analogs like BD 1008 (dichlorophenyl-pyrrolidinyl substituents). Such structural differences may confer unique selectivity or potency .

Metabolic and Toxicological Profiles

N-(2-methoxyphenyl)hydroxylamine (–10), a metabolite of the carcinogen o-anisidine, undergoes CYP-mediated redox cycling, producing reactive intermediates like o-aminophenol and o-nitrosoanisole. The target compound’s hydroxylamine group may similarly participate in redox reactions, but its bulky substituents could modulate CYP interactions (e.g., CYP1A or CYP2E1 affinity) and metabolic stability. For instance, CYP2E1 preferentially oxidizes smaller substrates, while CYP1A handles aromatic systems .

Comparative Data Table

Research Findings and Implications

- Receptor Interactions : The diphenyl groups could enhance lipophilicity, favoring blood-brain barrier penetration, akin to BD 1008’s neuroactivity .

- Toxicological Risks : Without empirical data, the compound’s safety profile remains uncertain. Structural analogs like o-anisidine derivatives highlight risks of redox-active metabolites .

Biological Activity

N-(3,5-diethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with two ethyl groups and two phenyl groups at positions 3, 5, and 2, 6 respectively. Its hydroxylamine functional group contributes to its reactivity and potential biological interactions.

The biological activity of this compound may involve multiple mechanisms:

- Anticancer Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines. For instance, derivatives of piperidinones have been reported to induce apoptosis in leukemia and myeloma cells by upregulating pro-apoptotic genes such as p53 and Bax, while downregulating anti-apoptotic factors .

- Antioxidant Properties : Hydroxylamines are often studied for their ability to scavenge free radicals, potentially providing protective effects against oxidative stress-related diseases.

- Enzyme Inhibition : Some studies suggest that piperidine derivatives can inhibit specific enzymes involved in cancer progression and metastasis.

Cytotoxicity Studies

A study evaluating the cytotoxic effects of various piperidinone derivatives found that certain compounds exhibited selective toxicity towards leukemia cells. The IC50 values indicated significant potency compared to standard chemotherapeutic agents .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| A | 10 | L1210 (leukemia) |

| B | 25 | MCF-7 (breast cancer) |

| C | 15 | HeLa (cervical cancer) |

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various target proteins associated with cancer. These studies suggest that the compound can effectively interact with active site residues of proteins involved in cell proliferation and survival pathways .

Case Studies

- Case Study on Leukemia Treatment : A research article reported that a related compound significantly reduced tumor growth in mouse models of acute lymphoblastic leukemia. The study highlighted the upregulation of apoptotic markers in treated cells .

- Antioxidant Activity Assessment : Another study assessed the antioxidant capacity of similar hydroxylamine derivatives using DPPH radical scavenging assays. Results demonstrated a strong ability to neutralize free radicals, suggesting potential applications in preventing oxidative damage in cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.